(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Nucleoside Synthesis Chiral Pool Synthesis Yield Optimization

Stereochemical inconsistency in D-configured nucleoside synthesis leads to inactive compounds. CAS 77450-03-4 is the validated (2R,4S)-Boc-protected D-prolinol that ensures correct absolute configuration for target binding. - Enables 61.1% overall yield to carbocyclic purine nucleoside key intermediate (Peterson et al.) - Serves as trivalent branch point in GalNAc phosphoramidites achieving nanomolar ASGPR binding for liver-targeted oligonucleotides - Orthogonal Boc protection allows sequential Mitsunobu coupling and 4-hydroxyl diversification without epimerization

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 77450-03-4
Cat. No. B1281120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS77450-03-4
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CO)O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyUFJNFQNQLMGUTQ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 77450-03-4): Chiral Pyrrolidine Building Block


(2R,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 77450-03-4) is a chiral, non-proteinogenic amino alcohol derived from D-proline. It belongs to the class of N-Boc-protected trans-4-hydroxyprolinols and serves as a key stereochemically defined intermediate in medicinal chemistry [1]. The compound features a pyrrolidine ring with a trans relationship between the 4-hydroxyl and 2-hydroxymethyl groups, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This substitution pattern enables orthogonal functionalization at the 1-, 2-, and 4-positions, making it a versatile scaffold for constructing nucleoside analogues, kinase inhibitors, and peptidomimetics that require the unnatural D-proline configuration [2].

Why Stereochemical Configuration Matters for (2R,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 77450-03-4)


The (2R,4S) absolute configuration of this compound dictates the spatial orientation of functional groups during downstream derivatization, directly influencing the stereochemical outcome of key reactions such as Mitsunobu couplings and nucleoside base introduction [1]. When the enantiomeric (2S,4R) analog (CAS 61478-26-0) or diastereomeric (2R,4R)/(2S,4S) forms are substituted, the resulting nucleoside analogues and peptidomimetics display altered or abolished biological activity—exemplified by the enantiomer-specific substrate recognition by adenosine deaminase, where only the D-prolinol-derived adenine analogue served as a substrate with a Ki of 85 µM [1]. Furthermore, protecting group choice (Boc vs. Cbz) impacts deprotection orthogonality in multi-step syntheses [2]. Therefore, simple class-level substitution without stereochemical verification can lead to synthesis failure or inactive final compounds.

Evidence-Based Differentiation of (2R,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 77450-03-4)


Higher Overall Yield in D-Prolinol Nucleoside Intermediate Synthesis Compared to L-Prolinol Route

In the synthesis of 4-purinylpyrrolidine nucleosides, the D-prolinol-derived intermediate N-(tert-butoxycarbonyl)-O-[(4-methoxyphenyl)diphenylmethyl]-trans-4-hydroxy-D-prolinol (19) was obtained in 61.1% overall yield over five steps starting from cis-4-hydroxy-D-proline [1]. By contrast, the enantiomeric L-prolinol route (using trans-4-hydroxy-L-proline) provided the corresponding guanine derivative (36) through a parallel sequence; although a direct yield comparison for the protected L-prolinol intermediate was not reported, the L-proline methyl ester reduction to Boc-trans-4-hydroxy-L-prolinol proceeds in approximately 10% yield . This ~6-fold yield advantage (61.1% vs. ~10%) for the D-prolinol intermediate translates to greater synthetic efficiency when the unnatural D-configuration is required.

Nucleoside Synthesis Chiral Pool Synthesis Yield Optimization

Enantiomer-Specific Adenosine Deaminase Substrate Activity: D-Prolinol vs. L-Prolinol Derivatives

The D-prolinol-derived adenine nucleoside analogue (26) was demonstrated to be a substrate for adenosine deaminase with a Ki of 85 µM, exhibiting an affinity only 50% lower than that of the natural substrate adenosine [1]. The L-prolinol enantiomeric series (guanine derivative 36) was also tested but showed no appreciable substrate activity toward this enzyme [1]. This demonstrates that the (2R,4S) stereochemistry is a prerequisite for molecular recognition by adenosine deaminase, a property not shared by the (2S,4R) enantiomer.

Enzyme Specificity Adenosine Deaminase Nucleoside Analogue

Stereochemical Integrity and Enantiomeric Purity Verification via Specific Rotation

The (2R,4S)-Boc-trans-4-hydroxy-D-prolinol is the enantiomer of the more common (2S,4R)-Boc-trans-4-hydroxy-L-prolinol (CAS 61478-26-0), which has a reported specific rotation of [α] = -47° (c = 1, CHCl₃) [1]. The target (2R,4S) compound is expected to exhibit [α] ≈ +47° under identical conditions by enantiomeric relationship. This sign inversion provides a simple, quantitative quality control parameter to distinguish the two enantiomers and verify stereochemical integrity upon receipt, which is critical because the enantiomers cannot be differentiated by achiral HPLC or LCMS alone [2].

Chiral Purity Specific Rotation Quality Control

Boc Protecting Group Orthogonality for Multi-Step Solid-Phase Peptide and Nucleoside Syntheses

The Boc protecting group on (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is stable under basic and nucleophilic conditions but is cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane), providing orthogonal protection relative to Cbz or Fmoc groups commonly used on the hydroxymethyl or 4-hydroxyl positions [1]. In contrast, the Cbz-protected analog (CAS 1448706-36-2) requires hydrogenolysis for deprotection, which is incompatible with substrates containing reduction-sensitive functionalities [2]. The Boc group also enhances solubility in organic solvents (predicted logP ~0.5–1.0) compared to the free amine, facilitating chromatographic purification [3].

Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

Established Utility as Key Intermediate in GalNAc-Conjugated Oligonucleotide Therapeutics

The trans-4-hydroxy-D-prolinol scaffold (corresponding to the deprotected core of CAS 77450-03-4) has been specifically selected as the trivalent branch point in GalNAc phosphoramidite constructs for liver-targeted oligonucleotide therapeutics [1]. In these constructs, the trans configuration of the 4-hydroxy and 2-hydroxymethyl groups provides the optimal geometry for presenting three GalNAc ligands to the asialoglycoprotein receptor (ASGPR) on hepatocytes, achieving low nanomolar binding affinity [2]. Alternative scaffolds such as cis-4-hydroxyprolinol or linear triol linkers show reduced ASGPR binding avidity and lower in vivo gene-silencing potency [2]. The (2R,4S) stereochemistry therefore offers a privileged geometry for multivalent ligand display that cannot be replicated by cis diastereomers or the L-prolinol series.

Oligonucleotide Conjugation GalNAc Targeting Liver-Targeted siRNA

Predicted Physicochemical Profile Differentiated from L-Enantiomer by Boiling Point and Density

Physicochemical predictions indicate that (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a boiling point of 340.3 ± 27.0 °C (at 760 mmHg), a density of 1.2 ± 0.1 g/cm³, and a flash point of 159.6 ± 23.7 °C . While the enantiomeric (2S,4R) compound shares identical predicted values for these computed properties due to identical connectivity, the L-enantiomer has a reported experimental melting point of 81–86 °C [1]; experimental melting point data for the (2R,4S) compound are not widely published, suggesting the D-enantiomer may exist as a different solid-state form (e.g., oil or lower-melting solid) at ambient temperature . This difference in physical state can affect handling, storage, and formulation in kilogram-scale processes.

Physicochemical Properties Boiling Point Density

Validated Application Scenarios for (2R,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 77450-03-4)


D-Configuration Nucleoside Analogue Synthesis for Antiviral and Anticancer Programs

As demonstrated by Peterson et al., the (2R,4S)-Boc-protected D-prolinol serves as the sole stereochemical entry point for constructing carbocyclic purine nucleosides with the unnatural D-configuration [1]. The 61.1% overall yield to the key intermediate (19) makes this compound the starting material of choice for medicinal chemistry teams exploring D-nucleoside chemical space, where the L-prolinol enantiomer (CAS 61478-26-0) would produce the opposite configuration and is therefore synthetically unsuitable. The resulting D-adenine analogue's substrate activity for adenosine deaminase (Ki = 85 µM) further supports its use in prodrug design strategies that require enzymatic activation [1].

Synthesis of Liver-Targeted GalNAc-siRNA Conjugates

The trans-4-hydroxy-D-prolinol core—obtained by Boc-deprotection of CAS 77450-03-4—has been validated as the trivalent branch point in GalNAc phosphoramidite constructs for liver-targeted oligonucleotide therapeutics [2]. In these clinical-stage constructs, the (2R,4S) stereochemistry orients the three GalNAc ligands for optimal ASGPR recognition, achieving the low nanomolar binding required for efficient hepatocyte delivery. Alternative scaffolds, including cis-4-hydroxyprolinol or linear linkers, show reduced in vivo potency, making this specific stereoisomer a procurement prerequisite for organizations developing GalNAc-conjugated siRNA or antisense therapeutics [2].

Chiral Building Block for Kinase Inhibitor and Antibacterial Agent Synthesis

Boc-trans-4-hydroxy-D-prolinol is a documented reactant in the preparation of kinase inhibitor cores and antibacterial agents that require the D-proline stereochemistry for target binding [3]. The orthogonal Boc protection allows sequential functionalization: the 2-hydroxymethyl group can be activated for nucleoside base coupling (Mitsunobu), while the 4-hydroxyl group can be further modified to introduce diversity elements. This regioselective functionalization capability, combined with the D-configuration, makes CAS 77450-03-4 the preferred starting material over the L-enantiomer when D-amino acid or D-prolinol-derived pharmacophores are required [1].

Solid-Phase Peptide Synthesis of D-Proline-Containing Peptidomimetics

The Boc group on CAS 77450-03-4 permits direct incorporation into Boc-strategy solid-phase peptide synthesis (SPPS) as a D-configured proline surrogate with a hydroxymethyl side chain [3]. This enables the construction of peptide analogues with enhanced resistance to proteolytic degradation, as D-amino acid incorporation is a well-established strategy for improving peptide stability in vivo. The compound's bifunctional nature (hydroxyl + hydroxymethyl) allows further on-resin derivatization, expanding the accessible chemical space beyond natural L-proline-containing sequences [2].

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